Atorvastatin calcium is a widely used medication in the management of hypercholesterolemia and hypertriglyceridemia. It belongs to the class of drugs known as statins, which function as HMG-CoA reductase inhibitors. This class of drugs is known for its ability to reduce endogenous cholesterol synthesis, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels4. Atorvastatin calcium has been approved by the Food and Drug Administration and is recognized for its pleiotropic effects, including anti-inflammatory, anti-thrombotic, and anti-oxidative properties23.
The primary mechanism of action of atorvastatin calcium involves the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, atorvastatin calcium effectively reduces the production of cholesterol, particularly LDL cholesterol, which is often referred to as "bad" cholesterol due to its association with an increased risk of cardiovascular diseases4. Interestingly, atorvastatin has also been shown to exert neuroprotective effects independent of its cholesterol-lowering action, by attenuating glutamate-induced excitotoxicity and modulating NMDA receptor function2.
In the field of cardiovascular health, atorvastatin calcium has been used to treat asymptomatic adults with elevated coronary calcium scores. The St. Francis Heart Study, a randomized clinical trial, investigated the effects of atorvastatin combined with vitamins C and E on coronary calcium scores and found that this combination could be beneficial for patients with subclinical atherosclerosis1.
Atorvastatin calcium has demonstrated neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neurons. This suggests potential therapeutic implications for neurodegenerative diseases where excitotoxicity plays a role2. Additionally, atorvastatin calcium microspheres have shown promise in improving functional outcomes and attenuating inflammatory responses in an experimental spinal cord injury model, indicating its potential application in neurotrauma8.
The anti-inflammatory properties of atorvastatin calcium have been harnessed in novel drug delivery systems. For instance, atorvastatin calcium-loaded polymeric nanoparticles have been developed to provide a sustained anti-inflammatory effect, which has been demonstrated in vivo using a rat model3. This approach could be beneficial for chronic inflammatory conditions, providing a longer-lasting therapeutic effect.
Atorvastatin calcium has also been formulated into nanovesicular systems for transdermal delivery, aiming to improve bioavailability and reduce liver toxicity. These systems have shown promising results in hyperlipidemic rats, with significant improvements in plasma lipid profiles and reduced liver enzyme activity, suggesting a safer alternative to oral administration6.
Efforts to enhance the oral bioavailability of atorvastatin calcium have led to the development of eudragit RSPO-based polymeric nanoparticles. These nanoparticles have shown a significant increase in bioavailability compared to pure drug suspension and have demonstrated improved efficacy and safety profiles in animal studies7.
To address the issue of poor water solubility, atorvastatin calcium has been incorporated into cyclodextrin inclusion complexes. This approach aims to improve the solubility and, consequently, the therapeutic action of the drug9.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7